3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
3-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a benzotriazole moiety linked to a thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves the reaction of 5-iodo-1H-1,2,3-benzotriazole with a thiane derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiane derivative.
Substitution: The iodine atom in the benzotriazole moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzotriazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination compounds with metal ions, which can inhibit the activity of certain enzymes or proteins. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar structural features but lacking the thiane ring.
Thiane Derivatives: Compounds containing the thiane ring but without the benzotriazole moiety.
Other Benzotriazole Derivatives: Compounds with different substituents on the benzotriazole ring.
Uniqueness
3-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to the combination of the benzotriazole and thiane moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzotriazole or thiane derivatives .
Properties
Molecular Formula |
C12H14IN3O2S |
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Molecular Weight |
391.23 g/mol |
IUPAC Name |
3-[(5-iodobenzotriazol-1-yl)methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C12H14IN3O2S/c13-10-3-4-12-11(6-10)14-15-16(12)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2 |
InChI Key |
PBGGUFVKHFGDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CN2C3=C(C=C(C=C3)I)N=N2 |
Origin of Product |
United States |
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